Reaction Yield Comparison: SNAr Amination with 1-Methylpiperazine
In a disclosed synthetic procedure, 2-(2-chloroquinazolin-4-yl)acetamide was reacted with 1-methylpiperazine to yield the 2-(4-methylpiperazin-1-yl) derivative. The reported yield for this specific transformation using this chlorinated precursor is 70%, highlighting its efficient reactivity as an electrophile [1]. This serves as a critical benchmark for assessing the viability of building block alternatives.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 70% yield |
| Comparator Or Baseline | Not applicable; direct comparator data unavailable for this exact reaction with alternate 2-substituents. |
| Quantified Difference | N/A |
| Conditions | Reaction with 1-methylpiperazine (5 eq) in NMP at 60°C for 30 min, followed by workup and crystallization. |
Why This Matters
Quantified synthetic efficiency is a primary driver for procurement in medicinal chemistry; a 70% yield for a key step demonstrates the compound's reliable and effective incorporation into more complex structures, validating its selection for scale-up.
- [1] Quinazoline.com. (2020, October 30). Simple exploration of 425638-74-0. Retrieved from quinazoline.com. View Source
